molecular formula C15H24N2O4S B3039530 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate CAS No. 1170812-84-6

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate

Cat. No. B3039530
CAS RN: 1170812-84-6
M. Wt: 328.4
InChI Key: SOZAREGZEKVWMQ-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

The molecular structure of piperidine-containing compounds is crucial for their function. For example, the compound “2-methyl-1-piperidin-4-yl-propan-1-ol” has the empirical formula C9H19NO .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives depend on their specific structures. For instance, “2-methyl-1-piperidin-4-yl-propan-1-ol” has a molecular weight of 157.25 .

Scientific Research Applications

PET Imaging in Breast Cancer

Tetrahydroisoquinoline derivatives, including compounds related to 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate, are being studied for their potential use in biomedical imaging, particularly in positron emission tomography (PET) for breast cancer. These derivatives have shown high binding affinity and specificity as selective estrogen receptor modulators (SERMs), which could be vital in the diagnostic imaging of estrogen receptors in breast cancer (Gao et al., 2008).

Development of Anticonvulsants

Research into N-substituted 1,2,3,4-tetrahydroisoquinolines, closely related to the compound , has shown promising results in developing new anticonvulsants. One such derivative demonstrated high potency against seizures in animal models, acting as a noncompetitive modulator of AMPA receptors, which are critical in the development of epileptic seizures (Gitto et al., 2006).

Synthesis for Cancer Therapy

Methods for synthesizing o-carborane substituted tetrahydroisoquinolines, which include functional groups similar to this compound, have been developed. These compounds have shown high accumulation in melanoma cells with low cytotoxicity, indicating potential for cancer therapy (Lee et al., 2008).

Synthesis and Biological Evaluation for Various Therapeutic Applications

Various derivatives of tetrahydroisoquinoline, including those with structural similarities to this compound, have been synthesized and evaluated for different therapeutic purposes. These include potential applications in antihypertensive therapy, anticancer activity through oxidative stress induction, and the exploration of neuropharmacological properties (Madácsi et al., 2013), (Watanuki et al., 2011).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its biological target. For example, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can vary greatly depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The field of piperidine research is continually evolving, with new synthetic methods and applications being discovered .

properties

IUPAC Name

2-methyl-1-piperidin-4-yl-3,4-dihydro-1H-isoquinoline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.H2O4S/c1-17-11-8-12-4-2-3-5-14(12)15(17)13-6-9-16-10-7-13;1-5(2,3)4/h2-5,13,15-16H,6-11H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZAREGZEKVWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1C3CCNCC3.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Reactant of Route 2
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Reactant of Route 3
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Reactant of Route 5
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate
Reactant of Route 6
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate

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